molecular formula C20H27N7O3S B2449671 (1-(Methylsulfonyl)piperidin-4-yl)(4-(6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)methanone CAS No. 1428378-10-2

(1-(Methylsulfonyl)piperidin-4-yl)(4-(6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)methanone

Cat. No. B2449671
CAS RN: 1428378-10-2
M. Wt: 445.54
InChI Key: GLFDRNHNDPLVBJ-UHFFFAOYSA-N
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Description

(1-(Methylsulfonyl)piperidin-4-yl)(4-(6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C20H27N7O3S and its molecular weight is 445.54. The purity is usually 95%.
BenchChem offers high-quality (1-(Methylsulfonyl)piperidin-4-yl)(4-(6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-(Methylsulfonyl)piperidin-4-yl)(4-(6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • Research has explored the synthesis of related pyrimidine derivatives, focusing on methodologies for creating compounds with potential biological activity. For example, a study detailed the parallel solution-phase synthesis of novel dialkylamino methylsulfonyl vinylpyrimidines, highlighting a methodology that could be relevant for synthesizing compounds with similar structural motifs to the compound (Radi et al., 2005).
  • Another study focused on the nonaqueous capillary electrophoresis of imatinib mesylate and related substances, suggesting the importance of analyzing and characterizing pyrimidine derivatives and their analogs for quality control and pharmacological evaluation (Ye et al., 2012).

Pharmacological Evaluations

  • A pharmacological evaluation of novel pyrimidine derivatives as TRPV4 antagonists highlighted their potential in treating pain, indicating that structural analogs of the mentioned compound could have significant therapeutic applications (Tsuno et al., 2017).
  • The compound's structural features, particularly the pyrimidine and piperazine units, have been utilized in the development of multifunctional antioxidants for treating age-related diseases, showcasing the compound's potential in medicinal chemistry and drug design (Jin et al., 2010).

Structural and Mechanistic Insights

  • The synthesis and crystal structure analysis of compounds bearing structural similarities to the queried chemical, such as those involving piperidine and sulfonyl functional groups, provide foundational knowledge for understanding the compound's potential interactions and stability (Girish et al., 2008).
  • Investigations into reactions of N‐sulfonylalkylamines with ynamines resulting in various s,n‐heterocycles underscore the compound's relevance in synthetic organic chemistry, contributing to the development of novel heterocyclic compounds (Tornus et al., 1995).

properties

IUPAC Name

(1-methylsulfonylpiperidin-4-yl)-[4-[6-(pyridin-2-ylamino)pyrimidin-4-yl]piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N7O3S/c1-31(29,30)27-8-5-16(6-9-27)20(28)26-12-10-25(11-13-26)19-14-18(22-15-23-19)24-17-4-2-3-7-21-17/h2-4,7,14-16H,5-6,8-13H2,1H3,(H,21,22,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLFDRNHNDPLVBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)N2CCN(CC2)C3=NC=NC(=C3)NC4=CC=CC=N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N7O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-(Methylsulfonyl)piperidin-4-yl)(4-(6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)methanone

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